2,6-Dichloro-3,5-dimethoxy-benzamide (CAS: 2607108-24-5) is a highly specialized, sterically hindered aromatic amide that serves as an advanced, regiochemically locked precursor in the synthesis of pan-FGFR kinase inhibitors, most notably infigratinib [1]. In industrial procurement and pharmaceutical manufacturing, this compound is valued not for its direct biological activity, but for its structural readiness to undergo a clean Hofmann rearrangement to yield 2,6-dichloro-3,5-dimethoxyaniline [2]. By securing the exact benzamide form, process chemists lock in the critical 2,6-dichloro substitution pattern early, circumventing the severe regioselectivity issues and harsh reaction conditions associated with alternative aniline-protection strategies.
Attempting to substitute 2,6-dichloro-3,5-dimethoxy-benzamide with earlier precursors like 3,5-dimethoxyaniline or its N-acetylated derivative introduces severe process bottlenecks [1]. The traditional route relies on the direct chlorination of N-(3,5-dimethoxyphenyl)acetamide, which suffers from poor regioselectivity due to the competing activating effects of the methoxy and acetamide groups, resulting in complex isomeric mixtures and yields plummeting to approximately 34% [1]. Furthermore, the resulting sterically encumbered 2,6-dichloro-acetamide is notoriously resistant to deprotection, requiring harsh alkaline hydrolysis (e.g., KOH in ethanol at 90°C) that can cause product degradation [2]. Procuring the exact benzamide bypasses these regiochemical and steric hurdles, providing a direct, high-yielding pathway to the critical aniline core via a mild rearrangement.
The primary commercial advantage of 2,6-dichloro-3,5-dimethoxy-benzamide is its ability to bypass the low-yielding chlorination step of the traditional acetamide route. When subjected to a Hofmann rearrangement (using bromine and sodium methoxide, or via an N-hydroxy intermediate), this benzamide yields the target 2,6-dichloro-3,5-dimethoxyaniline at >91% efficiency [1]. In contrast, the conventional route involving sulfuryl chloride-mediated chlorination of N-(3,5-dimethoxyphenyl)acetamide yields only ~34% of the correct isomer due to over-chlorination and poor regiocontrol [1].
| Evidence Dimension | Target intermediate (aniline) yield |
| Target Compound Data | >91% yield via Hofmann rearrangement |
| Comparator Or Baseline | N-(3,5-dimethoxyphenyl)acetamide (~34% yield via direct chlorination) |
| Quantified Difference | 57% absolute increase in overall step yield |
| Conditions | Industrial scale-up synthesis of 2,6-dichloro-3,5-dimethoxyaniline |
Procuring the benzamide eliminates a highly inefficient, low-selectivity chlorination step, drastically improving API intermediate yield and reducing purification costs.
Unmasking the amine in sterically hindered 2,6-dichloro systems is notoriously difficult. The traditional intermediate, N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide, requires harsh caustic reflux conditions (aqueous KOH in ethanol at 90°C) to force hydrolysis [1]. 2,6-Dichloro-3,5-dimethoxy-benzamide circumvents this by utilizing a Hofmann rearrangement, which proceeds under significantly milder conditions (e.g., 0°C to 80°C depending on the base/halogen used) without the need for forcing hydrolysis against severe steric hindrance [2].
| Evidence Dimension | Reaction condition severity for amine unmasking |
| Target Compound Data | Mild rearrangement at 0°C to 80°C |
| Comparator Or Baseline | N-(2,6-dichloro-3,5-dimethoxyphenyl)acetamide (Harsh alkaline hydrolysis at 90°C) |
| Quantified Difference | Elimination of high-temperature caustic reflux |
| Conditions | Deprotection/unmasking of the sterically hindered 2,6-dichloro-substituted aromatic ring |
Mild conversion conditions prevent thermal degradation and impurity formation, ensuring high-purity aniline suitable for direct coupling in kinase inhibitor synthesis.
From a supply chain perspective, purchasing 2,6-dichloro-3,5-dimethoxy-benzamide directly provides distinct safety and step-economy advantages over procuring its immediate precursor, 2,6-dichloro-3,5-dimethoxybenzoic acid. Converting the acid to the benzamide requires two steps: formation of the acid chloride using highly corrosive reagents (thionyl chloride or oxalyl chloride) followed by amidation using toxic ammonia gas or concentrated aqueous ammonia [1]. Procuring the stable, solid benzamide outsources these hazardous operations, delivering a safe, ready-to-use precursor for the final rearrangement step.
| Evidence Dimension | Reagent hazard and process step count |
| Target Compound Data | 0 steps to rearrangement; safe solid handling |
| Comparator Or Baseline | 2,6-Dichloro-3,5-dimethoxybenzoic acid (Requires SOCl2/oxalyl chloride and NH3) |
| Quantified Difference | Bypasses 2 steps involving highly corrosive and toxic gases/liquids |
| Conditions | Procurement choice for API intermediate manufacturing |
Outsourcing the handling of hazardous chlorinating agents and ammonia by purchasing the advanced benzamide intermediate streamlines plant operations and improves safety.
This benzamide is a highly efficient procurement choice for manufacturing the FGFR1-3 inhibitor infigratinib. By utilizing the Hofmann rearrangement on this specific compound, manufacturers can cleanly generate the essential 2,6-dichloro-3,5-dimethoxyaniline building block without the severe yield losses associated with traditional acetanilide chlorination [1].
For discovery chemists designing new kinase inhibitors targeting gatekeeper mutations, the 2,6-dichloro-3,5-dimethoxyphenyl moiety is a proven steric shield. Procuring this benzamide allows rapid, high-yield access to the aniline core under mild conditions, facilitating the efficient synthesis of diverse urea- or pyrimidine-coupled inhibitor libraries [2].
In facilities with strict limitations on the use of thionyl chloride, oxalyl chloride, or ammonia gas, starting a synthetic campaign with this advanced benzamide bypasses the hazardous acid-to-amide conversion steps, ensuring safer operations and faster progression to the final API [2].